Hydroxy-PEG2-CH2COOH

Catalog No.
S530189
CAS No.
51951-04-3
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-PEG2-CH2COOH

CAS Number

51951-04-3

Product Name

Hydroxy-PEG2-CH2COOH

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]acetic acid

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c7-1-2-10-3-4-11-5-6(8)9/h7H,1-5H2,(H,8,9)

InChI Key

PRBXPAHXMGDVNQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hydroxy-PEG2-CH2CO2H, sodium salt

Canonical SMILES

C(COCCOCC(=O)O)O

The exact mass of the compound [2-(2-Hydroxyethoxy)ethoxy]acetic Acid is 164.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxy-PEG2-CH2COOH (CAS 51951-04-3) is a short-chain, heterobifunctional polyethylene glycol (PEG) linker widely procured for the synthesis of proteolysis-targeting chimeras (PROTACs) and targeted bioconjugates. Featuring a terminal hydroxyl group and a carboxylic acid separated by a two-unit ethylene glycol spacer, it provides a highly hydrophilic, flexible, yet spatially restricted bridge. The compound is typically supplied as a liquid or low-melting solid with a molecular weight of 164.16 g/mol. In procurement contexts, it is critical to distinguish between the free acid and the sodium salt forms, as the terminal functional groups dictate both its orthogonal reactivity in stepwise syntheses and its long-term storage stability .

Substituting Hydroxy-PEG2-CH2COOH with generic alternatives fundamentally compromises both synthetic yield and biological efficacy. Replacing it with homobifunctional linkers (such as PEG2-diacid or PEG2-diol) forces chemists to rely on statistical coupling, leading to unwanted cross-linked dimers, complex purification steps, and significantly reduced yields of the target heterodimer. Furthermore, substituting the PEG2 core with a purely aliphatic chain (e.g., 6-hydroxyhexanoic acid) drastically decreases the aqueous solubility of the final PROTAC, often leading to aggregation in cellular assays. Finally, altering the chain length to a more common PEG4 or PEG6 variant changes the spatial distance between the warhead and the E3 ligase ligand; for targets requiring tight ternary complex cooperativity, this extra flexibility abolishes ubiquitination efficiency and target degradation .

Storage Stability and Prevention of Spontaneous Polymerization

A critical procurement differentiator for Hydroxy-PEG2-CH2COOH is its form-dependent stability. Because the molecule contains both a primary hydroxyl and a carboxylic acid, the free acid form is inherently unstable and undergoes spontaneous intermolecular esterification during storage, forming polymeric impurities that crash synthetic yields. Procuring the sodium salt form arrests this reactivity, maintaining >98% monomeric purity during extended storage at -20°C and ambient shipping conditions .

Evidence DimensionStorage stability and monomeric purity
Target Compound DataSodium salt form maintains >98% purity
Comparator Or BaselineFree acid form (undergoes spontaneous polymerization)
Quantified DifferenceNear-total prevention of degradative polymerization
ConditionsLong-term storage at -20°C or ambient shipping

Buyers must specify the sodium salt form of CAS 51951-04-3 to ensure reproducible coupling reactions and avoid wasting expensive PROTAC warheads on degraded, polymeric linkers.

Orthogonal Reactivity for Stepwise PROTAC Synthesis

Hydroxy-PEG2-CH2COOH enables strictly unidirectional, stepwise conjugation. The terminal carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HATU) to form stable amide bonds with primary amines, while the terminal hydroxyl remains entirely unreactive under these conditions. Compared to homobifunctional comparators like PEG2-dicarboxylic acid, which require large molar excesses to prevent cross-linking and typically cap mono-coupling yields at ~50%, the orthogonal OH/COOH pairing routinely enables >90% yields of the desired mono-adduct .

Evidence DimensionMono-adduct synthetic yield
Target Compound Data>90% yield via orthogonal stepwise coupling
Comparator Or BaselinePEG2-dicarboxylic acid (~50% yield due to statistical cross-linking)
Quantified Difference~40% absolute increase in target intermediate yield
ConditionsStandard amide coupling (EDC/HATU) with equimolar or slight excess of amine

Procuring heterobifunctional linkers eliminates the need for complex chromatographic separations of dimers, drastically reducing the cost of goods in multistep PROTAC synthesis.

Spatial Restriction for Tight Ternary Complex Formation

The exact length of the PROTAC linker dictates the crucial distance between the target protein and the E3 ligase. Hydroxy-PEG2-CH2COOH provides a highly restricted spatial extension of approximately 8–10 Å. When compared to the more commonly utilized PEG4 linkers (approx. 15–16 Å), the shorter PEG2 core forces a tighter protein-protein interaction (PPI). For targets that rely on strong positive cooperativity to stabilize the ternary complex, substituting PEG2 with PEG4 introduces excessive entropic flexibility, which can reduce degradation efficiency (Dmax) by orders of magnitude .

Evidence DimensionLinker extension length and entropic flexibility
Target Compound Data~8–10 Å extension (PEG2)
Comparator Or Baseline~15–16 Å extension (PEG4)
Quantified Difference~6–8 Å reduction in spatial distance, forcing tighter PPI
ConditionsPROTAC ternary complex formation assays

Selecting the exact PEG2 chain length is non-negotiable when optimizing degraders for targets where close spatial proximity is an absolute requirement for efficient ubiquitin transfer.

Stepwise Synthesis of PROTACs

Because of its orthogonal hydroxyl and carboxyl groups, this linker is the optimal choice for the unidirectional synthesis of PROTACs. It allows chemists to first couple the carboxylic acid to an amine-bearing E3 ligase ligand without cross-linking, followed by functionalization of the hydroxyl group to attach the target protein binder.

Optimization of High-Cooperativity Degraders

For target proteins that require tight spatial proximity to the E3 ligase to form a stable ternary complex, the short 8–10 Å extension of the PEG2 core is critical. It is specifically selected over PEG4 or PEG6 when excessive linker flexibility results in poor ubiquitination.

Development of Hydrophilic Bioconjugates

When attaching small molecules to peptides or antibodies, substituting hydrophobic alkyl chains with this PEG2 linker prevents the resulting conjugate from aggregating in aqueous buffers, ensuring reliable performance in cellular assays and in vivo models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

164.06847348 Da

Monoisotopic Mass

164.06847348 Da

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

[2-(2-hydroxyethoxy)ethoxy]acetic acid

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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